molecular formula C11H16ClFN2O B2996766 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride CAS No. 186386-96-9

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride

Cat. No.: B2996766
CAS No.: 186386-96-9
M. Wt: 246.71
InChI Key: BUJCQWOCKGJWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15FN2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. This compound is known for its unique structural features, which include a fluorine atom and a methoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 4-fluoro-2-methoxyaniline with piperazine under specific conditions. The process can be summarized as follows:

    Starting Materials: 4-fluoro-2-methoxyaniline and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate.

    Procedure: The starting materials are mixed and heated to a specific temperature, allowing the reaction to proceed.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the fluorine atom, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)piperazine: Contains a methoxy group but no fluorine, resulting in distinct reactivity and applications.

    1-(4-Fluorophenyl)piperazine:

The uniqueness of this compound lies in its combination of fluorine and methoxy substituents, which confer specific properties and reactivity patterns that are valuable in various research and industrial contexts.

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJCQWOCKGJWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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